molecular formula C16H19ClN4O2 B6966205 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide

Cat. No.: B6966205
M. Wt: 334.80 g/mol
InChI Key: IUWGMNTUIIFWPH-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a pyrimidine ring, making it a versatile molecule for various applications.

Properties

IUPAC Name

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-2-11-8-15(19-10-18-11)21-7-3-4-12(9-21)20-16(22)13-5-6-14(17)23-13/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWGMNTUIIFWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan ring.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached via a condensation reaction, often involving a pyrimidine derivative and the intermediate formed in the previous step.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[1-(6-methylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide
  • 5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide

Uniqueness

5-chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]furan-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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